2-Bromo-4-fluoro-6-methoxybenzonitrile is an organic compound with the molecular formula CHBrFNO. This compound is a derivative of benzonitrile, characterized by the presence of bromine, fluorine, and methoxy substituents on the benzene ring. Its unique structural properties make it significant in various fields of chemical research, particularly in organic synthesis and medicinal chemistry.
There is no current information available on the mechanism of action of 2-Bromo-4-fluoro-6-methoxybenzonitrile.
The synthesis of 2-Bromo-4-fluoro-6-methoxybenzonitrile typically involves the following methods:
2-Bromo-4-fluoro-6-methoxybenzonitrile has a variety of applications:
Interaction studies involving 2-Bromo-4-fluoro-6-methoxybenzonitrile focus on its reactivity with various nucleophiles and electrophiles. The unique combination of bromine, fluorine, and methoxy groups suggests potential for diverse interactions within biological systems. Detailed studies are necessary to understand its binding affinities and mechanisms of action in biological contexts .
Several compounds share structural similarities with 2-Bromo-4-fluoro-6-methoxybenzonitrile. Here are some notable examples:
| Compound Name | Structural Features |
|---|---|
| 2-Bromo-4-fluoro-6-methylbenzonitrile | Contains bromine, fluorine, and methyl groups |
| 2-Bromo-4-chloro-6-methoxybenzonitrile | Contains bromine, chlorine, and methoxy groups |
| 3-Bromo-2-fluoro-6-methoxybenzonitrile | Contains bromine, fluorine, and methoxy groups |
| 4-Bromo-2-fluoro-6-methoxybenzonitrile | Contains bromine, fluorine, and methoxy groups |
2-Bromo-4-fluoro-6-methoxybenzonitrile stands out due to its unique combination of both bromine and fluorine atoms along with a methoxy group. These substituents significantly influence its reactivity compared to similar compounds, allowing for distinct chemical behavior that is valuable in research applications .
IUPAC Name: 2-Bromo-4-fluoro-6-methoxybenzonitrile
CAS Number: 1936155-98-4
SMILES: COC1=C(C(=CC(=C1)F)Br)C#N
InChIKey: TZXQEWAKWSBFIV-UHFFFAOYSA-N
The compound’s nomenclature adheres to systematic IUPAC rules, with substituents arranged in alphabetical order. The bromine and fluorine atoms introduce distinct electronic effects, while the methoxy group enhances solubility and directs regioselectivity in reactions.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₅BrFNO |
| Molecular Weight | 230.03 g/mol |
| Canonical SMILES | COC1=C(C(=CC(=C1)F)Br)C#N |
| InChI | InChI=1S/C8H5BrFNO/c1-12-8-3-5(9)2-7(10)6(8)4-11/h2-3H,1H3 |
The benzene ring’s substituents create a meta-para arrangement of bromine (2-position) and fluorine (4-position), with the methoxy group at the 6-position. This configuration balances steric and electronic effects, influencing reactivity in cross-coupling reactions.
The development of halogenated benzonitriles dates to early 20th-century organic chemistry, driven by the need for reactive intermediates in pharmaceutical synthesis. Benzonitrile itself was first synthesized in 1844 via thermal dehydration of ammonium benzoate. The introduction of halogens and methoxy groups became systematic in the mid-20th century, enabling precise control over electronic and steric properties.
This compound’s synthesis reflects advancements in regioselective halogenation and functional group interconversion, particularly in the context of heterocyclic chemistry.
2-Bromo-4-fluoro-6-methoxybenzonitrile is pivotal in synthesizing complex molecules due to its multifunctional reactivity.
Cross-Coupling Reactions:
Nucleophilic Substitution:
The methoxy group can be demethylated to a hydroxyl group, enabling further functionalization.
Pharmaceutical Intermediates:
| Reaction Type | Example Application | Reagents/Conditions |
|---|---|---|
| Suzuki-Miyaura Coupling | Biaryl formation | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O |
| Demethylation | Hydroxyl group introduction | BBr₃, DCM, -78°C to rt |
| Amination | Aniline derivative synthesis | Pd₂(dba)₃, Xantphos, toluene |
In a 2015 patent, 2-bromo-4-fluoro-6-methoxybenzonitrile was converted to a benzamide intermediate via hydrolysis, followed by Suzuki coupling with pyridine boronates. This route highlights its role in constructing kinase-binding motifs.